

etaconazole CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Etaconazole*
Cat. No.: *B166602*

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Etaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **etaconazole**, a conazole fungicide. It details the compound's Chemical Abstracts Service (CAS) number and a wide range of synonyms for accurate identification in literature and databases. The guide summarizes key chemical and physical properties and delves into the well-established mechanism of action for conazole fungicides: the inhibition of sterol 14 α -demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. While specific quantitative efficacy data for the now-obsolete **etaconazole** is limited in publicly accessible literature, this guide presents representative data for analogous conazole compounds to illustrate the expected antifungal activity. Furthermore, it provides detailed, representative experimental protocols for assessing antifungal activity and target enzyme inhibition, based on standardized methodologies.

Chemical Identity

Etaconazole is identified by the following CAS Registry Number and a variety of synonyms.

Identifier Type	Identifier	Citation
CAS Number	60207-93-4	[1] [2]
Synonyms	benit	[2]
cga64251	[2]	
ETACONAZOL	[2]	
Sonax	[1] [2]	
Vanguard	[3]	
1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-		[1] [4]
(+/-)-1-[2-(2,4-DICHLOROPHENYL)-4-ETHYL-1,3-DIOXOLAN-2-YL]-1H-1,2,4-TRIAZOLE		

Physicochemical Properties

A summary of the key physicochemical properties of **etaconazole** is provided below.

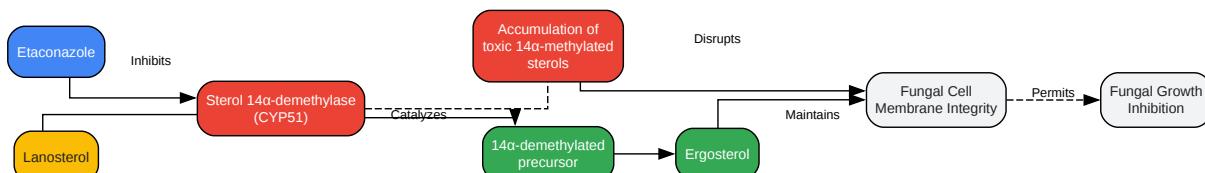
Property	Value	Citation
Molecular Formula	C14H15Cl2N3O2	[1] [2]
Molecular Weight	328.19 g/mol	[2]
Appearance	Colorless crystalline solid	[2]
Melting Point	75-93 °C	[2]
Water Solubility	0.08 g/kg at 20 °C	[2] [5]
Solubility in Organic Solvents (g/kg at 20 °C)	Acetone: 300 Dichloromethane: 700 Methanol: 400 Isopropanol: 100 Toluene: 250	[2] [5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Etaconazole belongs to the conazole class of fungicides, which act by inhibiting the fungal cytochrome P450 enzyme, sterol 14 α -demethylase (also known as CYP51).[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[8][9][10]

The inhibition of sterol 14 α -demethylase by **etaconazole** leads to a depletion of ergosterol and a concurrent accumulation of toxic 14 α -methylated sterol precursors.[8][9] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and cell death.[8][10]

Signaling Pathway of Etaconazole Action



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Caption: Mechanism of action of **etaconazole**.

Antifungal Activity Data

While specific quantitative data for **etaconazole** is scarce due to its status as an obsolete fungicide, the following table presents representative Minimum Inhibitory Concentration (MIC) data for the structurally related and well-studied conazole antifungal, itraconazole, against various fungal pathogens. This data illustrates the expected spectrum and potency of conazole fungicides.

Fungal Species	Itraconazole MIC Range (μ g/mL)	Citation
Aspergillus fumigatus	0.014 - >16	
Aspergillus flavus	\leq 0.03 - 2	
Aspergillus niger	0.11 - >16	
Candida albicans	\leq 0.03 - >16	
Candida glabrata	\leq 0.03 - >16	
Candida krusei	0.06 - 2	
Cryptococcus neoformans	0.06 - 1	

Note: MIC values can vary significantly between studies and isolates.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of conazole antifungals like **etaconazole**. These are based on established and standardized protocols.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **etaconazole** against a fungal isolate.

Materials:

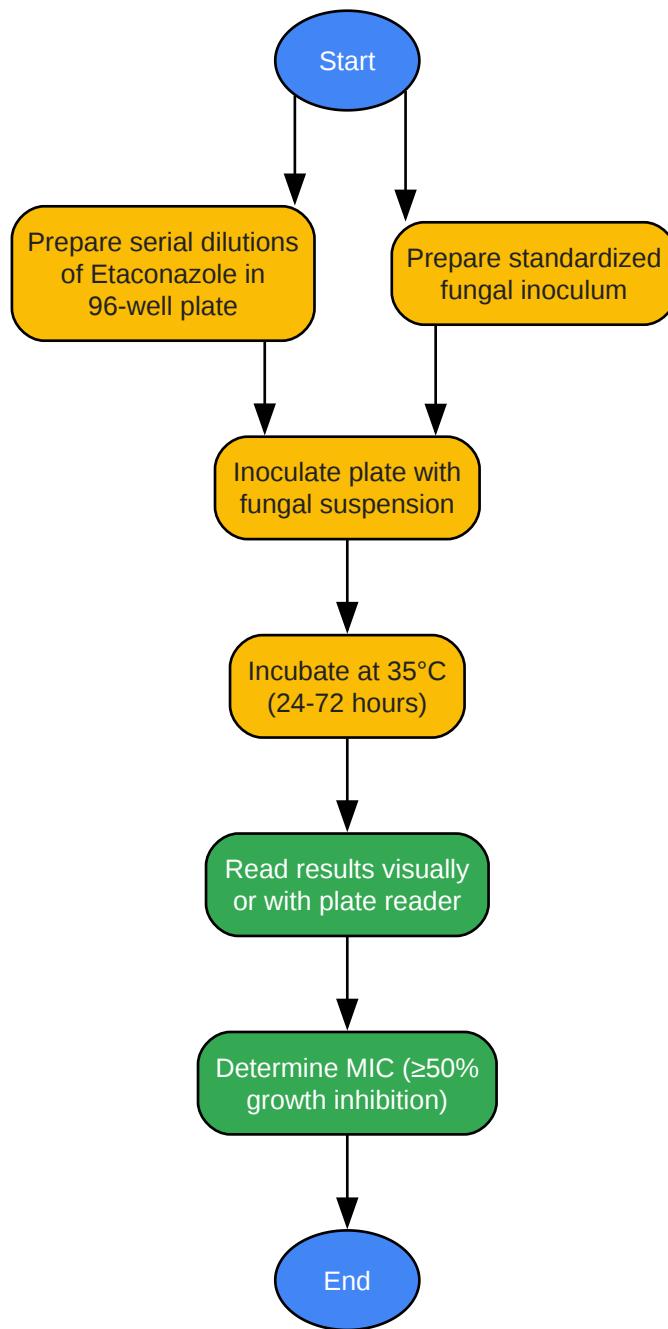
- **Etaconazole** stock solution (e.g., in DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
- Sterile 96-well microtiter plates
- Fungal inoculum, standardized to a specific concentration (e.g., $0.5\text{-}2.5 \times 10^3$ CFU/mL)

- Spectrophotometer or microplate reader

Procedure:

- Prepare serial two-fold dilutions of **etaconazole** in RPMI-1640 medium directly in the 96-well plates. A typical concentration range for conazoles is 0.03 to 16 µg/mL.
- Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
- Add the standardized fungal inoculum to each well, except for the negative control.
- Incubate the plates at 35°C for 24-72 hours, depending on the fungal species and its growth rate.
- Determine the MIC, which is the lowest concentration of **etaconazole** that causes a significant inhibition of growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 620 nm).

Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for broth microdilution antifungal susceptibility testing.

Sterol 14 α -demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free enzymatic assay to measure the direct inhibition of CYP51 by **etaconazole**.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **etaconazole** against CYP51.

Materials:

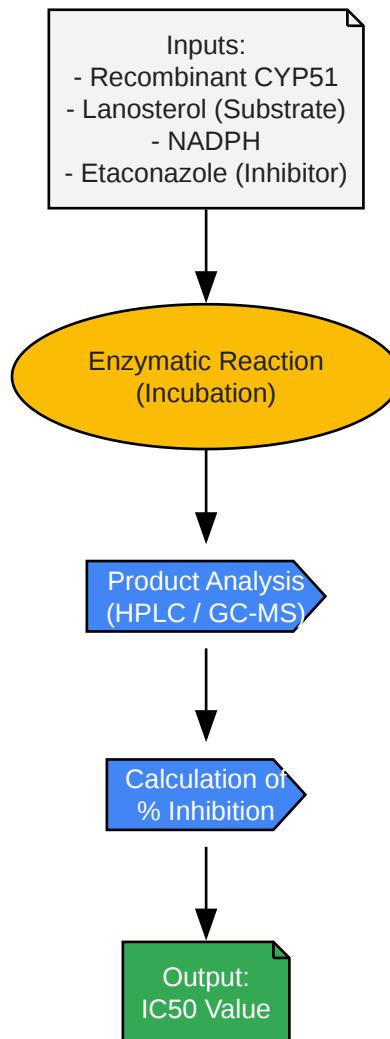
- Recombinant human or fungal CYP51 enzyme
- Cytochrome P450 reductase (CPR)
- Lanosterol (substrate)
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- **Etaconazole** stock solution
- System for product analysis (e.g., HPLC or GC-MS)

Procedure:

- Prepare a reaction mixture containing the reaction buffer, CYP51, and CPR.
- Add varying concentrations of **etaconazole** to the reaction mixtures. Include a control with no inhibitor.
- Pre-incubate the enzyme-inhibitor mixture for a defined period.
- Initiate the enzymatic reaction by adding lanosterol and NADPH.
- Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a strong solvent like acetonitrile or by heat inactivation).
- Extract the sterols from the reaction mixture.
- Analyze the levels of the 14 α -demethylated product and remaining lanosterol using HPLC or GC-MS.

- Calculate the percentage of inhibition for each **etaconazole** concentration relative to the no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship in CYP51 Inhibition Assay



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Caption: Logical flow of a CYP51 inhibition assay.

Conclusion

Etaconazole is a conazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. While it is now considered an obsolete compound with limited publicly available, specific experimental data, its chemical identity and biological mode of action are well-characterized within the broader class of conazole antifungals. The representative data and standardized protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the study of conazole antifungals and the development of new antifungal agents.

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- To cite this document: BenchChem. [itraconazole CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166602#itraconazole-cas-number-and-synonyms]

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